6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine
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Overview
Description
6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine is a complex organic compound that belongs to the class of purines. This compound is characterized by its unique structure, which includes a purine ring system substituted with a piperazine ring and a cyclopropyl-methylpyrimidine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that similar compounds interact with their targets, leading to significant activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
It’s known that similar compounds have significant activity against mycobacterium tuberculosis h37ra , suggesting they may affect the biochemical pathways related to this bacterium.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , indicating that they may have a potent effect at the molecular and cellular level.
Action Environment
It’s known that the efficacy of similar compounds against mycobacterium tuberculosis h37ra is significant , suggesting that they may be stable and effective in various environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine ring system, followed by the introduction of the piperazine and pyrimidine moieties. Common synthetic routes involve:
Formation of the Purine Ring: This can be achieved through cyclization reactions involving appropriate starting materials such as aminoimidazole derivatives.
Introduction of the Piperazine Ring: This step often involves nucleophilic substitution reactions where a piperazine derivative is introduced to the purine ring.
Attachment of the Pyrimidine Moiety: The final step involves the coupling of the cyclopropyl-methylpyrimidine group to the piperazine ring, typically through condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide
- N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide
Uniqueness
6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a purine ring with a piperazine and pyrimidine moiety sets it apart from other similar compounds, making it a valuable molecule for research and development in various scientific fields.
Properties
IUPAC Name |
6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-7H-purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8/c1-11-22-13(12-2-3-12)8-14(23-11)24-4-6-25(7-5-24)17-15-16(19-9-18-15)20-10-21-17/h8-10,12H,2-7H2,1H3,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBBGVFKDRPCLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3NC=N4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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